Lipophilicity (LogP) Advantage: 1.0 Log Unit Higher Lipophilicity Relative to Non-Fluorinated Analog Drives Membrane Permeability and Metabolic Stability
The target compound exhibits an XLogP of 4.14, compared to 3.12 for the non-fluorinated benzylthio analog 5-(benzylthio)-1,3,4-thiadiazole-2-thiol (CAS 4858-36-0) [1]. This 1.02 log unit increase in lipophilicity is attributed to the 3-trifluoromethyl substitution on the benzyl ring and is predicted to enhance passive membrane permeability and metabolic stability. In the 1,3,4-thiadiazole-2-thiol class, increased lipophilicity has been correlated with improved cellular uptake and enzyme inhibition potency [2].
| Evidence Dimension | Lipophilicity (XLogP) |
|---|---|
| Target Compound Data | XLogP = 4.14 |
| Comparator Or Baseline | 5-(Benzylthio)-1,3,4-thiadiazole-2-thiol (CAS 4858-36-0): XLogP = 3.12 |
| Quantified Difference | ΔLogP = +1.02 (33% increase in log scale; approximately 10-fold higher octanol-water partition coefficient) |
| Conditions | XLogP values as reported in Molbase and Chemsrc databases; calculated via atom-based method |
Why This Matters
A 1-log unit increase in lipophilicity significantly affects compound partitioning, membrane permeability, and metabolic clearance, making the trifluoromethyl derivative the preferred choice when designing bioactive molecules requiring enhanced cellular penetration.
- [1] Molbase. 5-(Benzylthio)-1,3,4-thiadiazole-2-thiol (CAS 4858-36-0) Physicochemical Properties. Available at: https://qiye.molbase.cn/ View Source
- [2] Almajan, G. L., Innocenti, A., Puccetti, L., Manole, G., Barbuceanu, S., Saramet, I., Scozzafava, A., & Supuran, C. T. (2005). Carbonic anhydrase inhibitors. Inhibition of the cytosolic and tumor-associated carbonic anhydrase isozymes I, II, and IX with a series of 1,3,4-thiadiazole- and 1,2,4-triazole-thiols. Bioorganic & Medicinal Chemistry Letters, 15(9), 2347–2352. View Source
